molecular formula C16H18FN3O B6457110 [2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol CAS No. 2549000-63-5

[2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

Cat. No.: B6457110
CAS No.: 2549000-63-5
M. Wt: 287.33 g/mol
InChI Key: ZSDAJQXWWBIUNI-UHFFFAOYSA-N
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Description

[2-(7-Fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol (CAS# 2549000-63-5) is a fluorinated quinazoline derivative of high interest in medicinal chemistry and oncology research. With a molecular formula of C16H18FN3O and a molecular weight of 287.33 g/mol, this compound features a complex octahydrocyclopenta[c]pyrrole scaffold linked to a 7-fluoroquinazoline moiety and a methanol functional group . This structure is recognized as a critical intermediate in the synthesis of novel KRAS inhibitors, as highlighted in international patent applications . KRAS is a frequently mutated oncoprotein in human cancers, and its targeted inhibition represents a promising therapeutic strategy for various oncology research applications . Researchers can utilize this compound as a versatile building block to develop and optimize potential anticancer agents. The compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly not for human or veterinary use.

Properties

IUPAC Name

[2-(7-fluoroquinazolin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-12-3-4-13-14(6-12)18-10-19-15(13)20-7-11-2-1-5-16(11,8-20)9-21/h3-4,6,10-11,21H,1-2,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDAJQXWWBIUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of a Carbonyl Intermediate

  • Stepwise approach :

    • Introduce a ketone group at the 3a position via oxidation of a secondary alcohol or alkylation with a carbonyl-containing reagent.

    • Reduce the ketone to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Example protocol :

    • A solution of 3a-keto-octahydrocyclopenta[c]pyrrole in THF is treated with NaBH₄ at 0°C, yielding the alcohol after 2 hours (yield: 85%).

Direct Hydroxylation

  • Osmium tetroxide-mediated dihydroxylation :

    • For unsaturated precursors, syn-dihydroxylation with OsO₄ followed by selective reduction generates the methanol group.

    • Reaction conditions :

      Octahydrocyclopenta[c]pyrrole derivativeOsO₄, NMODiolNaBH₄Methanol derivative\text{Octahydrocyclopenta[c]pyrrole derivative} \xrightarrow{\text{OsO₄, NMO}} \text{Diol} \xrightarrow{\text{NaBH₄}} \text{Methanol derivative}

Coupling the 7-Fluoroquinazolin-4-yl Moiety

The quinazoline ring is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

  • Reaction between 4-chloro-7-fluoroquinazoline and the pyrrole amine :

    • The octahydrocyclopenta[c]pyrrole’s secondary amine attacks the electron-deficient C4 position of 4-chloro-7-fluoroquinazoline under basic conditions.

    • Protocol :

      • A mixture of 4-chloro-7-fluoroquinazoline (1.2 equiv), octahydrocyclopenta[c]pyrrole (1.0 equiv), and NaH in dimethylacetamide (DMA) is microwaved at 160°C for 20 minutes.

      • Yield : 26% (purified via column chromatography with 5% MeOH/CH₂Cl₂).

Palladium-Catalyzed Cross-Coupling

  • Buchwald-Hartwig amination :

    • A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between a bromo- or chloro-substituted quinazoline and the pyrrole amine.

    • Example :

      4-Bromo-7-fluoroquinazoline+Octahydrocyclopenta[c]pyrrolePd(PPh₃)₄, dioxaneTarget intermediate\text{4-Bromo-7-fluoroquinazoline} + \text{Octahydrocyclopenta[c]pyrrole} \xrightarrow{\text{Pd(PPh₃)₄, dioxane}} \text{Target intermediate}
    • Yields improve to 40–60% when using microwave irradiation.

Final Functionalization and Purification

Deprotection and Oxidation State Adjustment

  • Removal of protecting groups :

    • If tert-butyloxycarbonyl (Boc) groups are used during earlier steps, deprotection with HCl in dioxane yields the free amine.

  • Oxidation of alcohol to aldehyde (if required) :

    • TEMPO/BAIB (2,2,6,6-tetramethylpiperidin-1-oxyl with bis(acetoxy)iodobenzene) selectively oxidizes the methanol group to an aldehyde for further derivatization.

Purification Techniques

  • Column chromatography :

    • Silica gel with gradients of MeOH/CH₂Cl₂ (2–10%) effectively isolates the target compound.

  • Recrystallization :

    • Ethyl acetate/hexane mixtures yield crystalline product suitable for X-ray diffraction analysis.

Analytical Characterization

  • LC-MS : Confirms molecular weight (e.g., m/z = 321 [M+H]+ for intermediates).

  • ¹H NMR : Key signals include:

    • Quinazoline aromatic protons at δ 8.6–8.7 ppm.

    • Methanol -OH proton at δ 1.8–2.0 ppm (broad).

  • HPLC : Purity >95% achieved with C18 reverse-phase columns.

Challenges and Optimization Strategies

  • Low yields in coupling steps :

    • Microwave irradiation enhances reaction efficiency (e.g., 26% → 40% yield).

  • Stereochemical drift :

    • Chiral HPLC separates enantiomers, ensuring optical purity.

  • Functional group incompatibility :

    • Protecting the methanol group as a TBS ether during quinazoline coupling prevents oxidation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The fluorine atom on the quinazoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the interactions of quinazoline derivatives with biological macromolecules. Its fluorine atom can be used as a marker in various imaging techniques.

Medicine: The potential medicinal applications of this compound include its use as a precursor in the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can be exploited to create polymers or other advanced materials.

Mechanism of Action

The mechanism of action of [2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the binding affinity of the compound to its target, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate various biological pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with overlapping structural motifs, though none directly mirror the target molecule. Below is a comparative analysis based on available

Core Scaffold and Functional Group Comparison
Compound Name Core Structure Key Functional Groups Biological/Physicochemical Relevance
[2-(7-Fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol (Target) Quinazoline + Octahydrocyclopenta[c]pyrrol 7-Fluoroquinazoline, Methanol Potential kinase inhibition, enhanced solubility
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) Cyclopropane + Pyrrolidine tert-Butylphenoxy, Methanone Lipophilic character (71% yield synthesis)
4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-...}butanoic acid Oxireno-pyrrolo-oxazine Epoxy, Hydroxybutanoic acid Possible protease/membrane interaction

Key Observations :

  • The target compound’s fluoroquinazoline moiety distinguishes it from the cyclopropane (15cc) and oxireno-pyrrolo-oxazine () scaffolds. Fluorine’s electronegativity may enhance binding affinity compared to non-halogenated analogs.
  • The methanol group in the target compound contrasts with the methanone (15cc) and hydroxybutanoic acid () groups, suggesting divergent solubility and metabolic stability profiles.

Biological Activity

The compound [2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing data from various studies, patents, and research findings.

Chemical Structure

The compound's structure can be broken down into two primary components:

  • Quinazoline moiety : This is known for its diverse biological activities, including anticancer properties.
  • Octahydrocyclopenta[c]pyrrole : This structure contributes to the compound's unique pharmacological profile.

Anticancer Properties

Recent studies have indicated that derivatives of quinazoline possess significant anticancer activity. The incorporation of fluorine into the quinazoline structure enhances its potency. For instance, fluorinated derivatives have been shown to inhibit glycolysis in cancer cells, particularly in aggressive forms like glioblastoma multiforme (GBM) .

Table 1: Anticancer Activity of Fluorinated Quinazoline Derivatives

CompoundIC50 (µM)Cancer TypeMechanism of Action
2-DG30GBMInhibition of hexokinase
7-Fluoroquinazoline15Various CancersInduction of apoptosis
This compoundTBDTBDTBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also being explored. Preliminary research suggests that the methanol extract containing similar structures exhibits antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli62.5 µg/mL
S. aureus78.12 µg/mL

Case Studies

  • In vitro Studies : In a study focusing on the inhibition of hexokinase by fluorinated compounds, it was found that modifications at the C-2 position significantly enhanced cytotoxicity in GBM cells under hypoxic conditions . This suggests that structural modifications can lead to improved therapeutic efficacy.
  • In silico Studies : Computational analyses have indicated that these compounds interact favorably with target enzymes involved in cancer metabolism, supporting their potential as effective therapeutic agents.

Q & A

Q. How can the multi-step synthesis of [2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol be optimized for yield and purity?

  • Methodological Answer: Synthesis optimization involves:
  • Stepwise monitoring : Use thin-layer chromatography (TLC) to track intermediates and ensure reaction completion .
  • Condition tuning : Adjust solvents (e.g., ethanol, DMF), temperatures (reflux vs. room temperature), and stoichiometric ratios of reagents. For example, glacial acetic acid can be added to stabilize intermediates during cyclization .
  • Purification : Employ column chromatography or crystallization (e.g., ethanol recrystallization) to isolate high-purity products .
  • Yield enhancement : Optimize reaction times (e.g., 4–8 hours for hydrazine-mediated steps) .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer:
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the fluorinated quinazoline ring and octahydrocyclopenta[c]pyrrole framework. Key signals include fluorine-coupled splitting in 19^19F NMR .
  • X-ray Crystallography : Resolve stereochemistry of the cyclopenta[c]pyrrole moiety, as seen in related cyclopentane-fused heterocycles .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer:
  • In vitro assays : Prioritize kinase inhibition assays (quinazoline derivatives often target kinases) and cytotoxicity screens (e.g., against cancer cell lines) .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., fluorophenyl-pyrazole derivatives) to identify critical functional groups .

Advanced Research Questions

Q. How do solvent polarity and reaction kinetics influence the stereochemical outcomes of key synthetic steps?

  • Methodological Answer:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize transition states in cyclization, while non-polar solvents (e.g., toluene) favor thermodynamic control .
  • Kinetic studies : Use stopped-flow NMR to monitor intermediates in fluorination or ring-closing steps .

Q. What computational strategies predict the pharmacological profile of this compound?

  • Methodological Answer:
  • PASS Algorithm : Predict activity spectra (e.g., kinase inhibition, antiviral potential) based on structural motifs like the fluoroquinazoline group .
  • Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using software like AutoDock Vina. Compare with co-crystallized ligands from PDB .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer:
  • Meta-analysis : Cross-validate predictions with experimental data from structurally related compounds (e.g., telaprevir analogs with cyclopenta[c]pyrrole motifs) .
  • Free-energy calculations : Apply molecular dynamics (MD) simulations to account for solvation and entropy effects overlooked in docking .

Q. What chromatographic methods achieve enantiomeric separation of the cyclopenta[c]pyrrole core?

  • Methodological Answer:
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • Diastereomeric salt formation : Employ chiral resolving agents (e.g., tartaric acid derivatives) for preparative-scale separation .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer:
  • Accelerated stability studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC .
  • Lyophilization : For long-term storage, lyophilize in amber vials under inert gas (N2_2) to prevent oxidation .

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